molecular formula C8H11BrN2 B1294161 5-Bromo-4-butylpyrimidine CAS No. 4595-64-6

5-Bromo-4-butylpyrimidine

Cat. No.: B1294161
CAS No.: 4595-64-6
M. Wt: 215.09 g/mol
InChI Key: LLPITUMEHNOXPJ-UHFFFAOYSA-N
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Description

5-Bromo-4-butylpyrimidine is an organic compound with the molecular formula C8H11BrN2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom at the 5-position and a butyl group at the 4-position of the pyrimidine ring makes this compound unique. It is primarily used in chemical research and synthesis due to its reactivity and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-butylpyrimidine typically involves the bromination of 4-butylpyrimidine. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light. The reaction is carried out in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the 5-position .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-butylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alkanes or alcohols.

Scientific Research Applications

5-Bromo-4-butylpyrimidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: Employed in the study of nucleic acid analogs and enzyme inhibitors.

    Medicine: Investigated for potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Bromo-4-butylpyrimidine involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the butyl group can influence the compound’s lipophilicity and membrane permeability. These properties make it a valuable tool in studying enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-4-butylpyrimidine is unique due to the combination of the bromine atom and the butyl group, which imparts distinct reactivity and physical properties. This makes it a versatile compound in various chemical reactions and applications .

Properties

IUPAC Name

5-bromo-4-butylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-2-3-4-8-7(9)5-10-6-11-8/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPITUMEHNOXPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC=NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650033
Record name 5-Bromo-4-butylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4595-64-6
Record name 5-Bromo-4-butylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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